molecular formula C17H20N4S B10900217 (2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide CAS No. 303213-68-5

(2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10900217
CAS No.: 303213-68-5
M. Wt: 312.4 g/mol
InChI Key: FXBGEGYVUMXLDA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with N1-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.

    Schiff bases: Compounds formed by the condensation of primary amines with carbonyl compounds.

    Thiosemicarbazones: Compounds with a similar hydrazinecarbothioamide backbone but different functional groups.

Uniqueness

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

CAS No.

303213-68-5

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C17H20N4S/c1-13-5-4-6-15(11-13)19-17(22)20-18-12-14-7-9-16(10-8-14)21(2)3/h4-12H,1-3H3,(H2,19,20,22)/b18-12-

InChI Key

FXBGEGYVUMXLDA-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C\C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.